molecular formula C14H13N3O5 B2856760 3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034277-99-9

3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No. B2856760
CAS RN: 2034277-99-9
M. Wt: 303.274
InChI Key: ZBWFQWSJQZXTBA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a benzo[d][1,3]dioxole-5-carbonyl group, an azetidin-3-yl group, and an imidazolidine-2,4-dione group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzo[d][1,3]dioxole compounds can be synthesized from catechol with disubstituted halomethanes .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The benzo[d][1,3]dioxole group is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .

Scientific Research Applications

Anticancer Applications

Research has identified novel analogs structurally related to the compound of interest, demonstrating potent anticancer activities. For instance, a study found that certain substituted (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)imidazolidin-2,4-diones exhibited significant cytotoxicity against melanoma and ovarian cancer cells, highlighting their potential as lead compounds for antitumor agent development (Penthala et al., 2011).

Electrochemical Studies

The electrochemical behavior of hydantoin derivatives, including those structurally similar to our compound of interest, has been examined. Studies involving cyclic voltammetry of such compounds reveal insights into their redox processes, which could be pertinent to understanding their biochemical actions (Nosheen et al., 2012).

Antimicrobial and Antifungal Activities

Compounds derived from imidazolidine-2,4-dione, through modifications and synthesis of azetidinones and thiazolidinones, have exhibited significant antimicrobial and antifungal activities. This suggests their utility in developing new treatments for bacterial and fungal infections (Rekha et al., 2019).

Hypoglycemic Activity

Studies on imidazopyridine thiazolidine-2,4-diones, which share a core structure with the compound of interest, have shown hypoglycemic activity in vivo. These findings suggest their potential application in treating diabetes by enhancing glucose utilization in peripheral tissues (Oguchi et al., 2000).

Synthesis and Chemical Properties

The development of new methods for the synthesis of glycolurils and their analogs, including structures related to imidazolidine-2,4-dione, has been a focus of research due to their applications across various scientific domains, such as pharmacology and supramolecular chemistry (Kravchenko et al., 2018).

Mechanism of Action

Target of Action

It has shown potent activities againstHeLa and A549 cell lines , suggesting that it may target proteins or pathways specific to these cancer cells.

Mode of Action

It is known to exhibit good selectivity between cancer cells and normal cells , indicating that it may interact with its targets in a way that specifically disrupts cancer cell processes.

Biochemical Pathways

The compound’s ability to induce apoptosis and cause both s-phase and g2/m-phase arrests in the hela cell line suggests that it may affect pathways related to cell cycle regulation and programmed cell death.

Result of Action

The compound has been shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in the HeLa cell line . This indicates that it can disrupt the cell cycle and trigger programmed cell death, leading to the death of cancer cells.

properties

IUPAC Name

3-[1-(1,3-benzodioxole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5/c18-12-4-15-14(20)17(12)9-5-16(6-9)13(19)8-1-2-10-11(3-8)22-7-21-10/h1-3,9H,4-7H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWFQWSJQZXTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)N4C(=O)CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione

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